![molecular formula C11H18ClNO B2419167 4-Phenylmethoxybutan-1-amine;hydrochloride CAS No. 2580216-33-5](/img/structure/B2419167.png)
4-Phenylmethoxybutan-1-amine;hydrochloride
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Overview
Description
4-Phenylmethoxybutan-1-amine hydrochloride, also known as PMMA, is a psychoactive drug that belongs to the amphetamine class of drugs. PMMA is a designer drug that is often sold as ecstasy and is known to cause severe adverse effects in humans. Despite its dangerous nature, PMMA has been the subject of scientific research, primarily in the field of pharmacology.
Scientific Research Applications
- SOCE is triggered by the depletion of endoplasmic reticulum (ER) Ca²⁺ stores and regulates diverse cellular functions, including cell proliferation, differentiation, apoptosis, and gene expression .
Store-Operated Ca²⁺ Entry (SOCE) Modulation
Breast Cancer Metastasis Prevention
Mechanism of Action
Target of Action
As an amine, it can potentially interact with various biological targets such as receptors, enzymes, and ion channels .
Mode of Action
Amines are known to participate in various chemical reactions such as nucleophilic substitution . In these reactions, the nitrogen atom in the amine can act as a nucleophile, attacking electrophilic carbon atoms in other molecules .
Biochemical Pathways
Amines are involved in numerous biochemical pathways, including the synthesis and degradation of proteins, hormones, and neurotransmitters .
Pharmacokinetics
The pharmacokinetic properties of amines can be influenced by factors such as their size, charge, and the presence of functional groups .
Result of Action
Amines can influence cellular function through their interactions with various biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Phenylmethoxybutan-1-amine hydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets .
properties
IUPAC Name |
4-phenylmethoxybutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c12-8-4-5-9-13-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACLGWVVBBQTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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